molecular formula C9H11NO3S B13233085 2-(2-(Tetrahydrofuran-3-yl)thiazol-4-yl)acetic acid

2-(2-(Tetrahydrofuran-3-yl)thiazol-4-yl)acetic acid

Cat. No.: B13233085
M. Wt: 213.26 g/mol
InChI Key: UVEOPFQMVYAQDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Tetrahydrofuran-3-yl)thiazol-4-yl)acetic acid ( 1250763-48-4) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research . With the molecular formula C9H11NO3S and a molecular weight of 213.25 g/mol, this compound features a unique molecular architecture combining tetrahydrofuran and thiazole rings with a flexible acetic acid side chain . This structure classifies it among valuable heterocyclic building blocks used by researchers for constructing more complex bioactive molecules . Compounds containing the thiazole moiety, like this one, are frequently investigated as precursors and intermediates in the development of pharmaceutical agents, particularly in the synthesis of cephalosporin antibiotics where similar thiazole-acetic acid derivatives serve as key synthetic intermediates . The tetrahydrofuran ring system is also pharmacologically relevant, appearing in various biologically active molecules and natural products . This chemical is provided with 95% purity and is accompanied by comprehensive analytical documentation including NMR, HPLC, and LC-MS data to ensure research reproducibility and quality control . For research and development use only. Not for human or diagnostic use.

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

2-[2-(oxolan-3-yl)-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C9H11NO3S/c11-8(12)3-7-5-14-9(10-7)6-1-2-13-4-6/h5-6H,1-4H2,(H,11,12)

InChI Key

UVEOPFQMVYAQDX-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2=NC(=CS2)CC(=O)O

Origin of Product

United States

Preparation Methods

Preparation of Tetrahydrofuran-3-yl Acetic Acid Building Blocks

  • A Chinese patent describes the preparation of tetrahydrofuran acetic acid and its esters via catalytic hydrogenation of furan acetic acid derivatives under mild conditions (30–250 °C, 0.1–10 MPa) using hydrogenation catalysts. The process involves:

    • Reduction of furan acetic acid or ester compounds in appropriate solvents.
    • Catalyst separation and solvent distillation to isolate the tetrahydrofuran acetic acid products.
    • Conditions enable high conversion efficiency and are amenable to industrial scale.

This method provides key intermediates for further coupling to the thiazole ring.

Alternative Synthetic Routes for Thiazole Derivatives

  • Literature reviews on thiazole and thiazolidinone derivatives indicate multiple synthetic routes involving multicomponent condensations of amines, aldehydes, and mercaptoacetic acid or related sulfur sources. Common features include:

    • One-pot syntheses under solvent-free or mild solvent conditions.
    • Use of catalysts such as bismuth salts, vanadyl sulfate, or organic bases.
    • Reaction temperatures ranging from ambient to 110 °C.
    • Purification by filtration, crystallization, or column chromatography.

While these routes are more general, they provide insights into constructing the thiazole nucleus with various substituents.

Comparative Data Table of Preparation Methods

Method Aspect Patent WO2011029596A1 Patent WO2015155664A1 Patent CN112778241A Literature Review
Core Reaction Esterification of (2-aminothiazol-4-yl)hydroxyiminoacetic acid esters with triaryl alcohols under BF3 catalysis Coupling of amines with 2-aminothiazol-4-acetic acid in THF solvent with base Catalytic hydrogenation of furan acetic acid derivatives to tetrahydrofuran acetic acid Multicomponent condensation of amines, aldehydes, mercaptoacetic acid
Solvent Polar solvents: THF, acetonitrile, ethyl acetate mixtures THF, 2-methyl THF, MTBE, acetonitrile, toluene Hydrogenation solvents (not specified) Ethanol, acetonitrile, solvent-free
Temperature Range 0–60 °C (preferably 15–45 °C) Ambient to moderate temperatures 30–250 °C (hydrogenation) Ambient to 110 °C
Catalyst BF3 (Lewis acid) Organic or inorganic bases; hydrogenation catalysts Hydrogenation catalysts Bi(SCH2COOH)3, VOSO4, DSDABCOC, others
Reaction Time Up to 24 hours Variable (not specified) 0.1–72 hours 1–24 hours
Yield and Purity 92% yield, 98% purity (HPLC) High purity reported (not quantified) High conversion efficiency Yields up to 83–92% reported
Industrial Viability GMP compliant, scalable Scalable, solvent and base optimized Mild, environmentally friendly, scalable Mostly lab scale, some green chemistry protocols

Summary of Findings and Recommendations

  • The most direct and industrially viable method for preparing 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetic acid involves:

    • Synthesizing or obtaining tetrahydrofuran-3-yl acetic acid intermediates via catalytic hydrogenation of furan acetic acid derivatives.
    • Constructing the thiazole ring and introducing the acetic acid moiety using esterification and hydrolysis steps catalyzed by BF3 in polar solvents such as tetrahydrofuran.
    • Coupling the tetrahydrofuran substituent via amide or related linkages in the presence of organic or inorganic bases.
    • Employing mild reaction conditions (ambient to 60 °C) to preserve functional group integrity and stereochemistry.
    • Utilizing purification steps such as filtration, washing with aqueous bases, and drying under controlled conditions to achieve high purity (>98%).
  • Alternative synthetic routes involving multicomponent condensations provide flexibility but may require additional purification and optimization for this specific substitution pattern.

  • The described methods are supported by patent literature and peer-reviewed synthetic chemistry research, ensuring reliability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[2-(oxolan-3-yl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, using reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst or nitro compounds under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

2-[2-(oxolan-3-yl)-1,3-thiazol-4-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[2-(oxolan-3-yl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, the oxolane ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(oxolan-3-yl)acetic acid: Lacks the thiazole ring, resulting in different chemical and biological properties.

    1,3-thiazole-4-acetic acid: Lacks the oxolane ring, affecting its solubility and bioavailability.

    2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group at a different position, leading to variations in reactivity and biological activity.

Uniqueness

2-[2-(oxolan-3-yl)-1,3-thiazol-4-yl]acetic acid is unique due to the presence of both the thiazole and oxolane rings, which confer distinct chemical and biological properties

Biological Activity

2-(2-(Tetrahydrofuran-3-yl)thiazol-4-yl)acetic acid is a novel compound characterized by the presence of a thiazole ring and a tetrahydrofuran moiety. This unique structure contributes to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. The compound’s design allows for enhanced solubility and reactivity, making it an interesting candidate for medicinal chemistry.

  • Molecular Formula: C9H11NO3S
  • Molecular Weight: 213.25 g/mol
  • Density: 1.383 g/cm³ (predicted)
  • Boiling Point: 405.1 °C (predicted)

The biological activity of 2-(2-(Tetrahydrofuran-3-yl)thiazol-4-yl)acetic acid can be attributed to its interaction with various biological targets. The thiazole ring is known to engage with enzymes and receptors, potentially modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways, which is crucial for its anti-inflammatory effects. The tetrahydrofuran moiety enhances the compound's solubility and bioavailability, facilitating its interaction with biological targets.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiazole ring can effectively inhibit the growth of various pathogens. For example, studies have shown that thiazole derivatives exhibit significant activity against bacteria and fungi due to their ability to disrupt cellular processes.

CompoundActivityReference
2-AminothiazoleAntimicrobial
ThiosemicarbazonesAnticancer
BenzothiazolesAntifungal

Anticancer Activity

The anticancer potential of 2-(2-(Tetrahydrofuran-3-yl)thiazol-4-yl)acetic acid has been explored in various studies. The presence of the thiazole ring is critical for cytotoxic activity against several cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in human cancer models.

In a study evaluating new thiazole hybrids, it was found that certain derivatives exhibited IC50 values comparable to standard anticancer drugs like doxorubicin, indicating strong cytotoxic effects on cancer cells .

Case Studies

  • Antiproliferative Effects : A recent study synthesized various thiazole hybrids, including those similar to 2-(2-(Tetrahydrofuran-3-yl)thiazol-4-yl)acetic acid, and tested their cytotoxicity against human malignant cell lines. The results showed significant antiproliferative activity, suggesting that modifications in the thiazole structure can enhance biological effects .
  • Enzyme Inhibition : Interaction studies revealed that the compound could bind to specific enzymes involved in metabolic pathways, leading to inhibition or modulation of their activity. This suggests a potential mechanism for its observed biological effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.